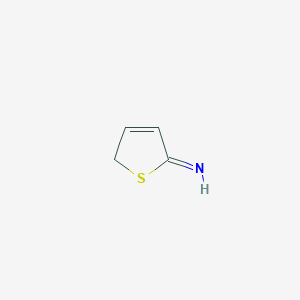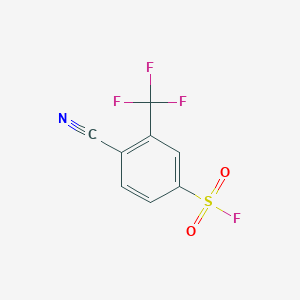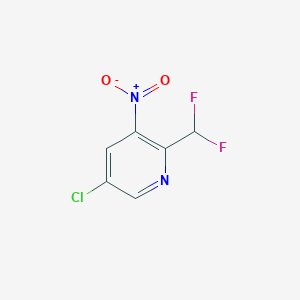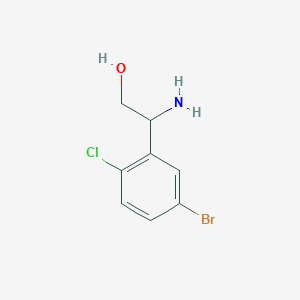![molecular formula C27H30N6O2 B12973730 Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a bipyridine core, a morpholino group, and a pyrrolo[3,2-b]pyridine moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the introduction of the morpholino group, and the construction of the pyrrolo[3,2-b]pyridine ring. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker, such as a halogenated intermediate, under conditions that promote the formation of the bipyridine structure.
Introduction of Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with a halogenated bipyridine intermediate.
Construction of Pyrrolo[3,2-b]pyridine Ring: This step may involve cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under suitable solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
科学的研究の応用
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Sonidegib: A compound with a similar bipyridine core and morpholino group, used as a hedgehog pathway inhibitor in cancer therapy.
Vismodegib: Another hedgehog pathway inhibitor with a related structure, used in the treatment of basal cell carcinoma.
Cyclopamine: A naturally occurring alkaloid that inhibits the hedgehog signaling pathway, with a different structural framework but similar biological activity.
特性
分子式 |
C27H30N6O2 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
N-[5-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]pyridin-3-yl]-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H30N6O2/c1-5-22-18(4)30-23-7-8-24(32-26(22)23)27(34)31-21-10-20(11-28-13-21)19-6-9-25(29-12-19)33-14-16(2)35-17(3)15-33/h6-13,16-17,30H,5,14-15H2,1-4H3,(H,31,34)/t16-,17+ |
InChIキー |
RNFDHCAZDRPLHT-CALCHBBNSA-N |
異性体SMILES |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5C[C@H](O[C@H](C5)C)C)C |
正規SMILES |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5CC(OC(C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)

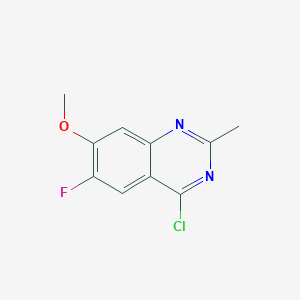
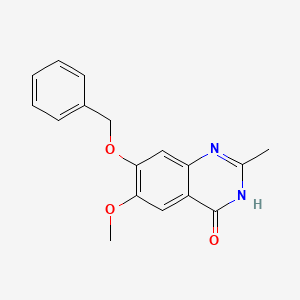
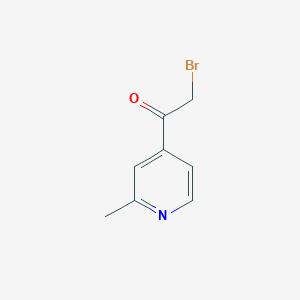


![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
